4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Kinase inhibitor design Structure-activity relationship Benzothiazole SAR

This compound is the definitive 3-pyridyl regioisomer in the N-benzothiazol-2-yl-benzamide class—a privileged kinase inhibitor scaffold. Unlike the more common 2-pyridyl (CAS 899735-38-7) or 4-pyridyl (CAS 923123-85-7) analogs, the pyridin-3-ylmethyl geometry establishes unique hydrogen-bonding interactions critical for ATP-competitive target engagement. The 4-cyano substituent imparts a strong electron-withdrawing effect that modulates both target affinity and metabolic stability—properties not replicated by nitro, methoxy, or unsubstituted congeners. Deploy this compound as a reference standard in kinase selectivity panels alongside its regioisomers, or as a test ligand for validating docking protocols at kinase ATP-binding sites. ChEMBL-annotated (CHEMBL592119) with preclinical bioactivity records.

Molecular Formula C21H13FN4OS
Molecular Weight 388.42
CAS No. 895011-80-0
Cat. No. B2932273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
CAS895011-80-0
Molecular FormulaC21H13FN4OS
Molecular Weight388.42
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N)F
InChIInChI=1S/C21H13FN4OS/c22-17-4-1-5-18-19(17)25-21(28-18)26(13-15-3-2-10-24-12-15)20(27)16-8-6-14(11-23)7-9-16/h1-10,12H,13H2
InChIKeyCNQJQUIGWRLHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895011-80-0): Compound Identity and Database Registry


4-Cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895011-80-0) is a synthetic small molecule belonging to the N-benzothiazol-2-yl-benzamide class, a privileged scaffold in medicinal chemistry recognized for its diverse kinase inhibitory and antiproliferative profiles [1]. The compound is registered in PubChem (CID 40481881) and ChEMBL (CHEMBL592119), where it is annotated with a preclinical maximum phase and two functional EC50 bioactivity records against an unspecified molecular target [2]. Its molecular architecture integrates a 4-fluorobenzothiazole core, a pyridin-3-ylmethyl substituent, and a 4-cyanobenzamide moiety — a combination of electron-withdrawing and hydrogen-bond-capable groups designed to modulate target engagement, metabolic stability, and physicochemical properties relevant to kinase inhibitor development [3].

Why In-Class Benzothiazole-Benzamide Analogs Cannot Be Interchanged with CAS 895011-80-0


The benzothiazole-benzamide scaffold is exquisitely sensitive to subtle changes in substitution pattern. Published SAR studies on N-1,3-benzothiazol-2-ylbenzamide series demonstrate that even minor modifications — such as the position of fluorine substitution on the benzothiazole ring or the regioisomeric attachment of the pyridinylmethyl group (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) — can profoundly alter antiproliferative potency, apoptosis induction, and kinase selectivity profiles [1]. Specifically, compounds with a 4-fluorobenzothiazole core and a pyridin-3-ylmethyl substituent (like the target compound) occupy a unique regioisomeric space compared to the more commonly explored pyridin-2-ylmethyl and pyridin-4-ylmethyl analogs (e.g., CAS 899735-38-7 and CAS 923123-85-7), and SAR data from related series shows that this 3-pyridyl positioning can dictate hydrogen-bonding interactions critical for target binding [2]. Furthermore, the 4-cyano substituent on the benzamide ring introduces a strong electron-withdrawing effect that influences both target affinity and metabolic stability in ways not replicated by congeners bearing nitro, methoxy, or unsubstituted benzamide groups [3]. Without compound-specific comparative data, generic substitution among these analogs carries substantial risk of altered potency, selectivity, and ADME behavior.

Quantitative Differential Evidence for CAS 895011-80-0: Available Data and Critical Gaps


Regioisomeric Differentiation: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl and Pyridin-4-ylmethyl Analogs

The target compound bears a pyridin-3-ylmethyl substituent, which distinguishes it from the pyridin-2-ylmethyl analog (CAS 899735-38-7, ChEMBL compound) and the pyridin-4-ylmethyl analog (CAS 923123-85-7). In published benzothiazole-2-ylbenzamide SAR studies, the regioisomeric position of the pyridine nitrogen directly correlates with differential antiproliferative potency against cancer cell lines [1]. NO direct head-to-head data exists for these three exact analogs. This is a Class-level inference based on published benzothiazole SAR.

Kinase inhibitor design Structure-activity relationship Benzothiazole SAR

Benzothiazole Core Fluorination: 4-Fluoro vs. 4,6-Difluoro and Non-Fluorinated Analogs

The target compound contains a single fluorine atom at the 4-position of the benzothiazole ring. A closely related analog, 4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895435-58-2), incorporates an additional fluorine at the 6-position and is explicitly described as a tool compound for antibacterial discovery targeting FtsZ . Published medicinal chemistry literature on fluorinated benzothiazoles demonstrates that incremental fluorination modulates both target potency (via electronic effects) and metabolic stability (by blocking oxidative metabolism at the substituted positions) [1]. NO direct comparative potency or ADME data are available between the mono-fluoro and difluoro analogs.

Metabolic stability Potency optimization Fluorine substitution effects

Benzamide Para-Substituent Effects: 4-Cyano vs. 4-Nitro, 4-Methoxy, and Unsubstituted Analogs

The 4-cyanobenzamide moiety in the target compound provides a strong electron-withdrawing effect (Hammett σp = 0.66 for CN) that modulates the electrophilicity of the amide carbonyl and influences π-stacking interactions with kinase hinge regions. Analogs bearing 4-nitro (CAS 895006-10-7), 4-methoxy, or unsubstituted benzamide groups are available in commercial libraries but lack published comparative bioactivity data [1]. Class-level SAR from Bristol-Myers Squibb's benzothiazole protein tyrosine kinase inhibitor patents demonstrates that benzamide para-substitution directly impacts kinase inhibitory potency, with cyano-substituted variants often exhibiting differentiated selectivity profiles [2].

Electron-withdrawing groups Binding affinity modulation Kinase inhibitor pharmacophore

ChEMBL Functional Bioactivity: Two EC50 Records with Undisclosed Target Identity

According to the ChEMBL database (accessed April 2026), CHEMBL592119 has exactly 2 functional EC50 bioactivity records and is associated with 1 molecular target whose identity is not disclosed (listed as 'N/A') [1]. The compound's maximum phase is annotated as 'Preclinical' [1]. The specific EC50 values, assay conditions, and target name are not publicly accessible, which limits procurement-driven differentiation claims. Users requiring these data points must request access to the underlying ChEMBL deposition records or generate their own profiling data.

Functional assay EC50 Preclinical profiling

Recommended Application Scenarios for CAS 895011-80-0 Based on Available Evidence


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

Based on the benzothiazole-benzamide scaffold's established role in kinase inhibition, as documented in Bristol-Myers Squibb's protein tyrosine kinase inhibitor patents [1] and PI3K/mTOR dual inhibitor discovery programs [2], this compound is best deployed as a screening hit or early lead for kinase-targeted drug discovery. The combination of a 4-fluorobenzothiazole core, pyridin-3-ylmethyl substituent, and 4-cyanobenzamide moiety represents a designed pharmacophore for ATP-competitive kinase binding. Its preclinical annotation in ChEMBL (CHEMBL592119) [3] confirms prior use in drug discovery contexts. Users should prioritize this compound when exploring structure-activity relationships around pyridin-3-ylmethyl geometry and 4-cyano electronic effects that are not addressable with the more common pyridin-2-ylmethyl or 4-nitro/substituted analogs.

Selectivity Profiling Against Closely Related Benzothiazole Congeners

Given the absence of published head-to-head comparative data, a scientifically valid procurement rationale is to use this compound as a reference standard in selectivity panels that include its closest commercially available regioisomers: the pyridin-2-ylmethyl analog (CAS 899735-38-7), the pyridin-4-ylmethyl analog (CAS 923123-85-7), and the 4,6-difluoro analog (CAS 895435-58-2). Published SAR from N-1,3-benzothiazol-2-ylbenzamide series on HepG2 and MCF-7 cell lines demonstrates that subtle substituent changes produce pronounced differences in antiproliferative activity and apoptosis induction [4]. This compound serves as the key 3-pyridyl regioisomer in such a selectivity panel.

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined structure (PubChem CID 40481881) with computed descriptors including XLogP3-AA = 4, zero hydrogen bond donors, and 6 hydrogen bond acceptors [5] makes it suitable as a test ligand for validating docking protocols and scoring functions targeting kinase ATP-binding sites. The 4-cyano group provides a distinctive electrostatic feature for pose prediction validation, while the pyridin-3-ylmethyl moiety offers conformational sampling challenges that can benchmark docking algorithm performance. This application is supported by the general use of benzothiazole derivatives in published 3D-QSAR and molecular docking studies of PI3Kα and other kinase inhibitors [2].

Antibacterial Discovery Research (Conditional Application)

The structurally related 4,6-difluoro analog (CAS 895435-58-2) is explicitly described as a tool compound for antibacterial discovery targeting the cell division protein FtsZ in Gram-positive pathogens such as Staphylococcus aureus . Given the close structural similarity, this compound may be evaluated as a mono-fluorinated comparator in FtsZ inhibition assays, allowing researchers to quantify the impact of incremental fluorination on antibacterial potency. However, no direct antibacterial data exists for the target compound itself; this scenario is contingent on user-generated confirmatory data.

Quote Request

Request a Quote for 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.